3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol
Description
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]azetidin-3-ol |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-7(4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2 |
InChI Key |
DIIVZLDBSHFFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol typically involves the reaction of azetidine with a trifluoromethoxyphenyl precursor under specific conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions to introduce the azetidine ring . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Ring-Opening Reactions
The azetidine ring undergoes nucleophilic ring-opening due to its inherent strain. Key pathways include:
Nucleophilic Attack by Amines
Secondary amines (e.g., diethylamine) induce ring-opening via bimolecular nucleophilic substitution (S<sub>N</sub>2) at the C1 position, forming β-amino alcohols. For example, treatment with diethylamine yields N,N-diethyl-3-hydroxyazetidinium salts (75% yield) .
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 80°C, EtOH, 60 min | Diethylamine | N,N-Diethyl-3-hydroxyazetidinium salt | 75% | |
| 60°C, H<sub>2</sub>O | Piperidine | 3-(Piperidin-1-yl)propan-1-ol derivatives | 51% |
Mechanism :
-
Nucleophilic addition of the amine to the azetidine ring.
-
Intramolecular cyclization via S<sub>N</sub>2 displacement, releasing strain.
Oxidation and Reduction
The hydroxyl group and aromatic ring participate in redox reactions:
Oxidation
The hydroxyl group oxidizes to a ketone under strong oxidizing conditions. For example, treatment with KMnO<sub>4</sub> converts the compound to 3-[3-(trifluoromethoxy)phenyl]azetidin-3-one.
Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the azetidine ring to a pyrrolidine derivative, increasing ring stability.
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O/EtOH | 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-one | 68% | |
| Reduction | H<sub>2</sub>, Pd/C, EtOAc | 3-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-ol | 82% |
Substitution Reactions
The trifluoromethoxy group directs electrophilic aromatic substitution (EAS) at specific positions, while the azetidine nitrogen acts as a nucleophile:
Electrophilic Aromatic Substitution
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces nitro groups at the para-position relative to the trifluoromethoxy group .
N-Alkylation
Quaternization of the azetidine nitrogen with alkyl halides (e.g., methyl iodide) forms azetidinium salts, enhancing solubility .
Scientific Research Applications
Research indicates that compounds containing azetidine structures often exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that azetidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, offering therapeutic avenues for treating inflammatory diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azetidine, including 3-[3-(trifluoromethoxy)phenyl]azetidin-3-ol, exhibited potent activity against various cancer cell lines, with IC50 values indicating significant cytotoxic effects.
Pharmacological Applications
The applications of 3-[3-(trifluoromethoxy)phenyl]azetidin-3-ol extend into several therapeutic areas:
- Metabolic Disorders : The compound shows promise in treating conditions like obesity and diabetes by modulating metabolic pathways.
- Psychiatric Disorders : It has been investigated for potential use in managing anxiety disorders, depression, and schizophrenia due to its effects on neurotransmitter systems.
Table 1: Summary of Pharmacological Applications
| Application Area | Potential Use Cases | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Induction of apoptosis and cell cycle arrest |
| Anti-inflammatory | Treatment of chronic inflammatory diseases | Modulation of inflammatory cytokines |
| Metabolic Disorders | Management of obesity and diabetes | Regulation of metabolic pathways |
| Psychiatric Disorders | Treatment of anxiety and depression | Interaction with neurotransmitter receptors |
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The azetidine ring may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol (CAS 1855690-10-6)
- Molecular Formula: C10H11F2NO2
- Molar Mass : 215.20 g/mol
- Key Differences :
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride (CAS 2387602-02-8)
- Molecular Formula: C10H11ClF3NO
- Molar Mass : 253.65 g/mol
- Key Differences: – Replaces –OCF₃ with –CF₃. – Similar lipophilicity but distinct metabolic pathways due to differences in substituent cleavage .
Positional Isomers and Steric Effects
3-(2-(Trifluoromethyl)phenyl)azetidin-3-ol Hydrochloride (CAS 2387601-05-8)
- Molecular Formula: C10H11ClF3NO
- Molar Mass : 253.65 g/mol
- Key Differences :
– The –CF₃ group is at the phenyl ring’s 2-position instead of 3-position.
– Altered spatial arrangement may reduce steric hindrance, improving binding to flat receptor sites.
– Positional isomerism can lead to significant differences in biological activity .
Core Structural Modifications
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-62-3)
- Molecular Formula : C11H9F3N2OS
- Molar Mass : 274.26 g/mol
- Key Differences :
– Replaces the phenyl group with a benzothiazole ring.
– The aromatic benzothiazole moiety enables π-π stacking interactions, enhancing affinity for certain enzymes or receptors.
– Increased molecular complexity may reduce solubility compared to simpler phenyl-substituted analogs .
3-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichloro-4-fluorophenyl)isoxazol-4-yl)methoxy)phenyl)azetidin-3-ol Tosylate
- Key Differences: – A highly substituted derivative with chloro, fluoro, and isoxazole groups. – Tosylate salt form enhances crystallinity and stability but may slow dissolution rates .
Functional Group Replacements
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol (CAS 1514867-23-2)
Research Implications
- Trifluoromethoxy vs. Trifluoromethyl : The –OCF₃ group offers a balance between lipophilicity and metabolic resistance, whereas –CF₃ may improve target binding but increase susceptibility to oxidative metabolism .
- Positional Isomerism : The 3-substituted phenyl analog (target compound) likely has better steric compatibility with enzymes compared to 2-substituted isomers .
- Structural Complexity : Compounds like benzothiazole derivatives show promise for specialized targets but require formulation optimization to address solubility challenges .
Biological Activity
3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol is a synthetic compound with the molecular formula C10H10F3NO2, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Weight : 233.19 g/mol
- IUPAC Name : 3-[3-(trifluoromethoxy)phenyl]azetidin-3-ol
- Canonical SMILES : C1C(CN1)(C2=CC(=CC=C2)OC(F)(F)F)O
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3NO2 |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | 3-[3-(trifluoromethoxy)phenyl]azetidin-3-ol |
| InChI Key | DIIVZLDBSHFFLG-UHFFFAOYSA-N |
The biological activity of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol is attributed to its structural features, particularly the trifluoromethoxy group which enhances lipophilicity and metabolic stability. This allows the compound to effectively interact with various biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Properties
Recent studies have highlighted the potential of azetidine derivatives, including 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol, as anticancer agents. For example, compounds derived from azetidine scaffolds have shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these compounds indicate potent antiproliferative activity, suggesting their potential as therapeutic agents in oncology .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. In vitro studies demonstrated that certain derivatives exhibited low nanomolar IC50 values, indicating strong inhibition potential. For instance, one study reported IC50 values of 2.7 nM for a related compound, highlighting the significance of azetidine derivatives in modulating lipid signaling pathways .
Antioxidant Activity
The antioxidant properties of azetidine derivatives have also been explored. Compounds similar to 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Case Studies
- Azetidine Derivatives in Cancer Treatment : A series of azetidine derivatives were synthesized and screened for their anticancer activity against various cell lines. The results indicated that modifications on the phenyl ring significantly influenced their potency, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
- MAGL Inhibition Studies : Research focusing on the inhibition of MAGL revealed that azetidine-based compounds could serve as effective leads for developing novel analgesics targeting the endocannabinoid system. The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of β-amino alcohols or reductive amination of ketones. For example, in a related synthesis (e.g., tosylate salt formation of azetidin-3-ol derivatives), stepwise functionalization of the phenyl ring with trifluoromethoxy groups precedes azetidine ring closure . Key parameters include temperature control (to prevent decomposition of the trifluoromethoxy group) and solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency). Catalytic hydrogenation or borane-THF complexes are often employed for stereochemical control .
Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol?
- Methodological Answer :
- 1H/13C NMR : The azetidine ring protons (δ ~3.5–4.5 ppm) and trifluoromethoxy group (δ ~120–125 ppm in 19F NMR) are diagnostic. Splitting patterns distinguish axial/equatorial protons in the azetidine ring .
- HRMS : Exact mass analysis (e.g., C10H10F3NO2 requires m/z 233.0664) confirms molecular formula. Fragmentation patterns (e.g., loss of –OH or –CF3O groups) validate connectivity .
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
- Methodological Answer :
- LogP : Estimated ~2.0–2.5 (based on analogs like 3-(trifluoromethoxy)benzyl alcohol, LogP 2.08) suggests moderate hydrophobicity, favoring dissolution in DMSO or ethanol .
- Stability : The trifluoromethoxy group is hydrolytically stable under neutral conditions but may degrade under strong acids/bases. Storage at –20°C in anhydrous solvents (e.g., THF) is recommended .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethoxy group influence the pharmacological activity of azetidin-3-ol derivatives?
- Methodological Answer : The –OCF3 group is a strong electron-withdrawing moiety, enhancing binding affinity to targets like FXR (Farnesoid X Receptor) by polarizing the phenyl ring. Computational studies (DFT or docking) quantify charge distribution and steric effects. For example, analogs with –OCF3 show 10–100x higher agonistic activity compared to –OCH3 in FXR modulation .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., azetidine ring opening). LC-MS/MS tracks metabolite formation .
- Pharmacokinetic Profiling : Compare AUC (area under the curve) and Cmax values across species. Adjust dosing regimens if species-specific cytochrome P450 interactions are observed .
Q. How can derivatization of the azetidine hydroxyl group improve target selectivity in kinase inhibition assays?
- Methodological Answer :
- Protecting Groups : TBS (tert-butyldimethylsilyl) or acetyl groups block hydroxyl reactivity during screening. Deprotection post-assay restores activity for SAR analysis.
- Prodrug Design : Phosphorylation or glycosylation enhances cell permeability. For example, phosphate esters of azetidin-3-ol derivatives show 3–5x higher uptake in cancer cell lines .
Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) during scale-up synthesis?
- Methodological Answer :
- HPLC-MS : Use C18 columns with trifluoroacetic acid (0.1% in mobile phase) to separate regioisomers (e.g., para vs. meta trifluoromethoxy substitution). UV detection at 254 nm identifies aromatic contaminants .
- QC Thresholds : Set impurity limits at <0.15% (ICH guidelines) using calibration curves from spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
